
4-氯-N-(1-(苯磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups. Its structure includes a tetrahydroquinoline moiety, phenylsulfonyl group, and a benzenesulfonamide, making it a compound of interest in various fields of research.
科学研究应用
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is used in multiple domains of scientific research:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Medicine: : Investigated for its possible anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Used in the development of novel materials with specific electronic properties.
作用机制
Target of Action
It is known that many benzenesulfonyl derivatives have shown significant biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that benzenesulfonyl derivatives can interact with their targets and cause significant changes . The molecule is twisted at the sulfonamide group, which might influence its interaction with its targets .
Biochemical Pathways
It is known that benzenesulfonyl derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known that the compound is very stable and slightly more soluble than some other benzenesulfonyl derivatives in most organic solvents compatible with microbiological assays .
Result of Action
It is known that benzenesulfonyl derivatives can cause an increase of reactive oxygen species (ros) in strains treated with them .
Action Environment
It is known that the stability and solubility of benzenesulfonyl derivatives can be influenced by the properties of the solvents used in microbiological assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves a multi-step process:
Formation of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: : This initial step might involve the cyclization of an appropriate amine with an aromatic aldehyde in the presence of a reducing agent.
Sulfonamide Formation: : The final step includes the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar routes but often with optimized conditions for scalability and efficiency. Batch processes or continuous flow methods might be employed, using catalysts and solvents to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes several types of chemical reactions:
Substitution Reactions: : Due to the presence of the chloro group, nucleophilic substitution can occur, leading to the formation of various derivatives.
Reductions and Oxidations: : The tetrahydroquinoline moiety can be oxidized or reduced under specific conditions.
Coupling Reactions: : The benzenesulfonamide moiety can participate in coupling reactions, potentially forming new bonds with other aromatic systems.
Common Reagents and Conditions
Nucleophiles: : Amines, thiols, or alcohols for substitution reactions.
Oxidizing Agents: : Such as potassium permanganate for oxidation.
Reducing Agents: : Like lithium aluminum hydride for reduction.
Bases: : Typically used in sulfonamide formation, including pyridine or triethylamine.
Major Products
Substituted Derivatives: : Depending on the nucleophile used, a variety of substituted derivatives can be formed.
Oxidized/Reduced Forms: : Different oxidation states of the tetrahydroquinoline ring.
相似化合物的比较
When compared with similar compounds, 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
N-sulfonylated tetrahydroquinolines: : Differing in their substituents on the quinoline or sulfonyl groups.
Chlorinated benzenesulfonamides: : Lacking the tetrahydroquinoline moiety.
Phenylsulfonyl derivatives: : Without the chloro substitution or benzenesulfonamide structure.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMIFCXHDPBDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(dimethylsulfamoyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2365511.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)hexanamide](/img/structure/B2365517.png)
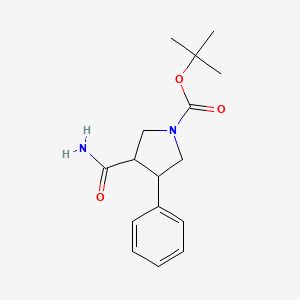
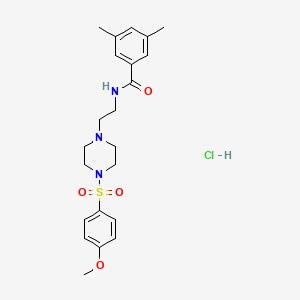
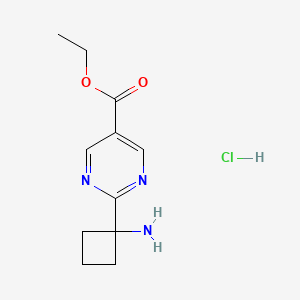
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![3-(4-chlorophenyl)-5-[(3-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2365525.png)
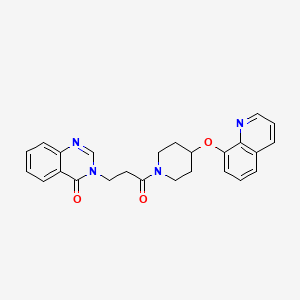
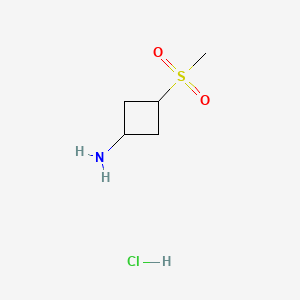
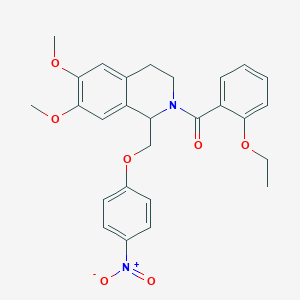
![N-(2,4-dimethylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2365529.png)
![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)
